Methyl abietate Methyl abietate Methyl abietate is a metabolic product of abietic acid and methyl ester, and may cause skin and eye irritation. Methyl Abietate was used as an antiplasticizer for polycarbonates. As a solvent for ester gums, rosin, many synthetic resins, ethyl cellulose, rubber, etc.; in the manufacture of varnish resins; as ingredient in adhesives.
Brand Name: Vulcanchem
CAS No.: 127-25-3
VCID: VC0535167
InChI: InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1
SMILES: CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

Methyl abietate

CAS No.: 127-25-3

Cat. No.: VC0535167

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methyl abietate - 127-25-3

Specification

CAS No. 127-25-3
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Standard InChI InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1
Standard InChI Key OVXRPXGVKBHGQO-UYWIDEMCSA-N
Isomeric SMILES CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C
SMILES CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Canonical SMILES CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Appearance Solid powder
Boiling Point 362.5 °C

Introduction

Chemical Identity and Structural Characteristics

Methyl abietate is classified as a tricyclic diterpene ester with a molecular weight of 316.48 g/mol . The compound’s structure consists of a phenanthrene backbone substituted with methyl and isopropyl groups, as illustrated by its IUPAC name: methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate . X-ray crystallography and NMR studies confirm its rigid tricyclic framework, which contributes to its thermal stability and resistance to hydrolysis .

Table 1: Key Physicochemical Properties of Methyl Abietate

PropertyValueSource References
Molecular Weight316.48 g/mol
Density (20°C)1.040 g/cm³
Boiling Point360–365°C (with decomposition)
Refractive Index (20°C)1.530
Flash Point180–218°C
Solubility in Water17 μg/L at 25°C
LogP (Octanol-Water)6.75

The compound’s low water solubility and high lipophilicity (LogP = 6.75) make it ideal for non-polar solvent applications . Its flash point of 180–218°C classifies it as a combustible liquid, necessitating careful handling in industrial settings .

Synthesis and Industrial Production

Methyl abietate is synthesized via esterification of abietic acid, a principal component of rosin, with methanol. A high-yield (99.6%) method involves refluxing abietic acid (0.05 mol) with dimethyl carbonate (0.5 mol) in dimethylformamide (DMF) at 93–100°C under nitrogen, catalyzed by lithium hydroxide monohydrate . The reaction proceeds via nucleophilic acyl substitution, with DMF acting as both solvent and base. Post-synthesis purification involves dichloromethane extraction and neutralization with hydrochloric acid .

Table 2: Comparative Analysis of Synthesis Methods

MethodConditionsYieldCatalyst
Methanol EsterificationReflux, 4–6 h85–90%H₂SO₄
Dimethyl Carbonate Route93–100°C, 46 h, N₂ atmosphere99.6%LiOH·H₂O
Vilsmeier-Haack ReactionCH₂Cl₂, 20°C, 4–6 h72%DMF/(COCl)₂

Alternative routes, such as the Vilsmeier-Haack formylation, employ oxalyl chloride and DMF to introduce a formyl group at the C-7 position, yielding 7-formyl methyl abietate at 72% efficiency . This method leverages electrophilic aromatic substitution, with the chloromethyleneiminium intermediate facilitating regioselective functionalization .

Reactivity and Derivative Formation

Allylic Oxidation

Treatment of methyl abietate with selenium dioxide in acetic anhydride produces methyl 7α-O-acetyl dehydroabietate (68% yield), a reaction proceeding through a radical-mediated mechanism at the C-7 allylic position . Lead tetraacetate in dichloromethane similarly generates epoxy derivatives, though with lower selectivity (≤45% yield) .

Functionalization at C-7

The Vilsmeier-Haack reaction enables formylation at C-7 under mild conditions (20°C, 4–6 h), producing 7-formyl methyl abietate as a precursor for Schiff base syntheses . This reaction’s regioselectivity arises from the electron-rich nature of the abietane skeleton’s B ring.

Table 3: Key Derivatives and Their Applications

DerivativeSynthesis RouteApplication
7α-O-Acetyl dehydroabietateSeO₂ oxidationPolymer plasticizers
7-Formyl methyl abietateVilsmeier-Haack reactionPharmaceutical intermediates
Epoxy methyl abietatePb(OAc)₄ oxidationEpoxy resin modifiers

Recent Advances and Future Directions

The development of continuous-flow synthesis systems for methyl abietate derivatives has reduced reaction times from 46 h to <2 h while maintaining yields >95% . Computational studies using density functional theory (DFT) are optimizing regioselectivity in C-H functionalization, with a focus on C-12 and C-14 positions for drug discovery .

Ongoing research explores its potential as a bio-based plasticizer for polyvinyl chloride (PVC), where it shows comparable performance to phthalates in flexibility tests (ASTM D638-14). Pilot-scale trials indicate a 30% reduction in migration rates compared to dioctyl phthalate (DOP) .

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